3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid
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Overview
Description
3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C12H21NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to an oxolane ring and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the Oxolane Ring: The protected amine is then subjected to cyclization to form the oxolane ring. This can be done through intramolecular nucleophilic substitution reactions.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The oxolane ring and propanoic acid moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-{[(Tert-butoxy)carbonyl]amino}tetrahydrofuran-3-yl)propanoic acid: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
®-2-((Tert-butoxycarbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid: Contains an indole ring, offering different reactivity and applications.
(Tert-butoxy)carbonyl L-His (Trt)-Aib-OH: Features a histidine derivative with a Boc protecting group.
Uniqueness
3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over molecular interactions is crucial.
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(5-4-9(14)15)6-7-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVYRFLIANZEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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